N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and various functional groups such as a chloro, methoxy, cyclopropyl, and carboxamide group. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-9-16-12(8-14(10-3-4-10)21-18(16)25-22-9)17(23)20-11-5-6-15(24-2)13(19)7-11/h5-8,10H,3-4H2,1-2H3,(H,20,23) |
InChI Key |
YMVZIHRDNGKQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from readily available precursors such as 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving the pyridine derivative and appropriate reagents under controlled conditions.
Functional Group Introduction: The chloro, methoxy, cyclopropyl, and carboxamide groups are introduced through various substitution and addition reactions using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide .
- 3-chloro-N-(4-methoxyphenyl)propanamide .
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the fused pyridine-oxazole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an oxazole ring fused with a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 357.79 g/mol. The unique arrangement of functional groups, including the cyclopropyl and methoxyphenyl substituents, contributes to its distinct biological behavior.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O3 |
| Molecular Weight | 357.79 g/mol |
| LogP | 4.1379 |
| Polar Surface Area | 62.006 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves cyclization reactions that allow for the formation of the oxazole and pyridine rings. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Potential
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown it to possess cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating its potency in inhibiting cellular proliferation .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Binding studies suggest it may act as an inhibitor of certain kinases involved in cell cycle regulation, which is crucial for cancer treatment. For instance, compounds with similar structures have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .
Other Biological Effects
In addition to anticancer activity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties and influence metabolic pathways. Its structural components may allow it to interact with various receptors or enzymes involved in these processes .
Case Studies
- Cell Proliferation Inhibition : A study conducted on HeLa cells revealed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.
- Kinase Inhibition : In vitro assays demonstrated that the compound inhibited CDK2 and CDK9 with IC50 values of approximately 0.36 µM and 1.8 µM respectively, suggesting a strong potential for development as an anticancer agent targeting these kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
